1-(2-Bromo-5-chlorophenyl)pyrrolidine
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Overview
Description
1-(2-Bromo-5-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted pyrrolidine derivatives can be obtained.
Oxidation Products: Pyrrolidone derivatives are common oxidation products.
Reduction Products: Reduced aromatic rings or modified pyrrolidine rings are typical outcomes.
Comparison with Similar Compounds
1-(2-Bromo-5-chlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
- 1-(2-Bromo-4-chlorophenyl)pyrrolidine
- 1-(2-Bromo-3-chlorophenyl)pyrrolidine
- 1-(2-Bromo-5-fluorophenyl)pyrrolidine
Uniqueness:
- The presence of both bromine and chlorine atoms on the aromatic ring provides unique reactivity and potential for diverse chemical modifications.
- The specific substitution pattern on the aromatic ring can influence the compound’s biological activity and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABHJXWLFBZGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682142 |
Source
|
Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-93-9 |
Source
|
Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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